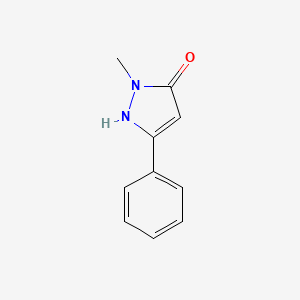

1-methyl-3-phenyl-1H-pyrazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-10(13)7-9(11-12)8-5-3-2-4-6-8/h2-7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOLYMVSZFIBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376989, DTXSID40901567 | |

| Record name | 1-methyl-3-phenyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_699 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34347-81-4 | |

| Record name | 1-methyl-3-phenyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methyl 3 Phenyl 1h Pyrazol 5 Ol and Its Derivatives

Traditional and Optimized Synthetic Routes to the Core Structure

The synthesis of the 1-phenyl-3-methyl-1H-pyrazol-5-ol core structure is a well-established process in organic chemistry, with ongoing efforts to optimize the reaction conditions for better performance and sustainability.

Cyclocondensation Reactions of Ethyl Acetoacetate (B1235776) and Phenyl Hydrazine (B178648)

The classical and most fundamental method for synthesizing 1-phenyl-3-methyl-1H-pyrazol-5-ol is the cyclocondensation reaction between ethyl acetoacetate and phenylhydrazine. orientjchem.orgias.ac.inresearchgate.net This reaction, known as the Knorr pyrazole (B372694) synthesis, proceeds by mixing the two reactants, often in a solvent like ethanol (B145695), and heating the mixture under reflux. orientjchem.orgnih.govnih.gov The mechanism involves the initial formation of a phenylhydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of water and ethanol to yield the final pyrazolone (B3327878) ring. ias.ac.in Solvent-free approaches have also been developed, providing quantitative yields and representing a scalable and efficient alternative. ias.ac.in

Catalyst-Mediated Synthesis (e.g., Nano-ZnO, Acetic Acid)

To improve the efficiency and environmental footprint of the pyrazolone synthesis, various catalysts have been introduced. Glacial acetic acid is often used as a catalyst to facilitate the condensation, typically by refluxing the reactants for several hours. nih.gov

More recently, nanocatalysts have gained attention for their high efficiency and reusability. Nano-zinc oxide (ZnO) particles, for instance, have been employed as a powerful, heterogeneous catalyst for various organic transformations, including the synthesis of pyrazole derivatives. researchgate.netrsc.orgnanomaterchem.comajgreenchem.com These nanoparticles offer a large surface area and can be easily separated from the reaction mixture and reused, aligning with the principles of green chemistry. researchgate.netajgreenchem.com The use of nano-ZnO in aqueous media further enhances the environmental friendliness of the synthesis. researchgate.net

Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) Derivatives

A significant class of derivatives obtained from 1-phenyl-3-methyl-1H-pyrazol-5-ol are the 4,4'-(arylmethylene)bis(pyrazolones). These compounds are typically synthesized through the reaction of two equivalents of the pyrazolone with one equivalent of an aromatic aldehyde.

Tandem Knoevenagel-Michael Reactions

The primary mechanism for the formation of bis-pyrazolones is a tandem sequence of Knoevenagel condensation followed by a Michael addition. arabjchem.orgnih.govtandfonline.com In the first step, the active methylene (B1212753) group at the C4 position of the pyrazolone undergoes a Knoevenagel condensation with an aromatic aldehyde to form an arylmethylene pyrazolone intermediate (an enone). arabjchem.orgnih.gov This intermediate is highly reactive and immediately undergoes a conjugate (Michael) addition by a second molecule of the pyrazolone, yielding the final bis-adduct. arabjchem.orgnih.gov This tandem reaction is highly efficient and is the basis for most one-pot syntheses of these derivatives. tandfonline.comnih.gov

Catalytic Approaches for Bis-pyrazolone Synthesis

A wide array of catalysts has been developed to promote the synthesis of bis-pyrazolones, with a focus on mild conditions, high yields, short reaction times, and catalyst reusability. These catalysts enhance the electrophilicity of the aldehyde's carbonyl group, facilitating the initial Knoevenagel condensation. mdpi.com

Cerium(IV) sulfate (B86663) (Ce(SO₄)₂·4H₂O) has been used as an efficient, reusable, and environmentally friendly heterogeneous catalyst in a water/ethanol solution, leading to excellent yields (80-98%) in very short reaction times (5-25 minutes). arabjchem.orgresearchgate.net

Sodium acetate (B1210297) (NaOAc) serves as a simple and effective catalyst for this transformation at room temperature in aqueous ethanol, affording products in high to excellent yields that can be easily purified by filtration. nih.gov

L-proline , an amino acid, acts as an effective and biodegradable organocatalyst for related multicomponent reactions leading to pyrazole-containing heterocycles. osi.lvresearchgate.net

Alum (KAl(SO₄)₂·12H₂O) is an inexpensive, non-toxic, and reusable catalyst that effectively promotes the reaction under solvent-free conditions at 60 °C, providing high yields and clean product formation. mdpi.comresearchgate.netfao.orgresearchgate.net

Xanthan sulfuric acid (XSA) , a biodegradable and biosupported solid acid catalyst, has been shown to be highly efficient for the synthesis of bis-pyrazolones. ingentaconnect.comacademie-sciences.fr The use of XSA aligns with green chemistry principles due to its recyclability and the avoidance of hazardous liquid acids. ingentaconnect.comdocumentsdelivered.com

Theophylline , a naturally occurring alkaloid, has also been explored as a catalyst in these reactions, contributing to the growing toolbox of green catalysts.

The table below summarizes and compares the performance of several of these catalytic systems for the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives.

| Catalyst | Reaction Conditions | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Ce(SO₄)₂·4H₂O | H₂O/EtOH, Reflux | 80-98 | 5-25 min | arabjchem.orgresearchgate.net |

| Sodium Acetate | 70% EtOH, Room Temp. | High-Excellent | Variable | nih.gov |

| Alum (KAl(SO₄)₂·12H₂O) | Solvent-free, 60 °C | High | Variable | mdpi.comresearchgate.net |

| Xanthan Sulfuric Acid | Solvent-free, Grinding | Excellent | Short | ingentaconnect.com |

Green Chemistry Principles in Synthetic Protocols

The synthesis of 1-methyl-3-phenyl-1H-pyrazol-5-ol and its derivatives has increasingly incorporated green chemistry principles to minimize environmental impact, reduce waste, and enhance safety and efficiency. These modern approaches focus on alternative energy sources and environmentally benign solvent systems.

Solvent-Free and Aqueous Media Synthesis: A significant advancement in green synthesis is the move away from volatile organic solvents. One-pot, solvent-free methods under microwave irradiation have been developed for the efficient synthesis of 4-arylidenepyrazolone derivatives. nih.gov This approach not only simplifies the procedure by combining multiple steps but also reduces waste and energy consumption. nih.gov Similarly, the use of water as a solvent is a cornerstone of green chemistry. Catalyst-free multicomponent reactions in magnetized distilled water (MDW) have been successfully employed for the synthesis of bis-pyrazolone derivatives from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and various aldehydes, achieving high to excellent yields. scielo.org.za Water has also been utilized as a green solvent in catalyst-free, ultrasound-accelerated multicomponent reactions for synthesizing pyrazole derivatives, offering high selectivity and avoiding traditional purification steps. nih.gov

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for accelerating reactions, improving yields, and enabling synthesis under milder conditions. rsc.org The synthesis of pyrano[2,3-c]pyrazole derivatives, for example, has been efficiently achieved via four-component reactions under ultrasonic irradiation, significantly reducing reaction times compared to conventional heating methods. tandfonline.comnih.gov This technique promotes the formation of products by enhancing mass transfer and creating localized high-pressure and high-temperature zones, which can accelerate the reaction rate. nih.govresearchgate.net Studies have shown that ultrasonic irradiation can decrease reaction times from several hours to under an hour, with a noticeable improvement in product yields. nih.gov

Visible Light Promotion: Harnessing visible light as a clean and abundant energy source represents a sustainable strategy in organic synthesis. A catalyst-free and cost-effective protocol has been developed for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) using visible light at room temperature. acs.org This method involves the reaction of 3-methyl-1-phenyl-2-pyrazoline-5-one with substituted aromatic aldehydes, demonstrating high functional group tolerance. acs.org Visible-light-promoted cascade reactions have also been used for the one-pot synthesis of polysubstituted pyrazoles from alkynes and hydrazine derivatives under mild conditions, using O2 as an eco-friendly oxidant. mdpi.com Furthermore, photochemical transformations of related pyrazolo[1,2-a]pyrazole scaffolds induced by visible light can lead to valuable N1-substituted pyrazole derivatives without the need for external photosensitizers. nih.gov

| Green Chemistry Principle | Methodology | Key Reactants | Product Type | Advantages | Reference |

|---|---|---|---|---|---|

| Aqueous Media | Catalyst-free multicomponent reaction in Magnetized Distilled Water (MDW) | 3-methyl-1-phenyl-1H-pyrazole-5(4H)-one, Aldehydes | 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols) | Eco-friendly, cost-effective, high yields (85-95%), simple workup | scielo.org.za |

| Ultrasonic Irradiation | Four-component reaction with ZnO-NiO-Fe3O4 nanocomposite catalyst | Aldehydes, Malononitrile (B47326), 3-methyl-1H-pyrazol-5-ol | Pyrano[2,3-c]pyrazole derivatives | Reduced reaction time, high yields, reusable catalyst | tandfonline.com |

| Visible Light Promotion | Catalyst-free, one-pot pseudo multicomponent synthesis | 3-methyl-1-phenyl-2-pyrazoline-5-one, Aldehydes | 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) | Sustainable, cost-effective, excellent yields, room temperature | acs.org |

| Solvent-Free | Microwave-assisted one-pot reaction | β-ketoesters, Hydrazines, Aldehydes | 4-arylidenepyrazolone derivatives | Rapid, efficient, high yields (51-98%), atom economy | nih.gov |

Mechanism Elucidation of Multicomponent Reactions for Derivative Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. Understanding the reaction mechanism is crucial for optimizing conditions and expanding the scope of these reactions.

The synthesis of dihydropyrano[2,3-c]pyrazoles via a four-component reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate (B1144303) is a well-studied example. nih.gov The plausible mechanism typically initiates with two parallel reaction pathways. researchgate.net First, a Knoevenagel condensation occurs between the aldehyde and malononitrile, often facilitated by a base, to form an arylidene malononitrile intermediate. rsc.orgbeilstein-journals.org Simultaneously, the condensation of the β-ketoester with hydrazine hydrate leads to the formation of a pyrazol-5-one intermediate, such as 3-methyl-1-phenyl-1H-pyrazol-5-ol. scielo.org.zaresearchgate.net

The next key step is a Michael addition, where the enolate form of the pyrazol-5-one attacks the electron-deficient double bond of the arylidene malononitrile. beilstein-journals.org This is followed by an intramolecular cyclization, where the hydroxyl group of the pyrazolone attacks the nitrile group, and subsequent tautomerization to yield the final, stable dihydropyrano[2,3-c]pyrazole derivative. nih.govresearchgate.net Catalysts, such as sodium gluconate or magnetic nanoparticles, can facilitate these steps by activating the reactants or stabilizing intermediates. rsc.orgresearchgate.net For instance, the carboxylate ion of gluconic acid can deprotonate both malononitrile and the pyrazol-5-one, promoting the formation of the enol form necessary for the reaction to proceed. rsc.org

Functionalization and Derivatization Strategies of the Pyrazol-5-ol Scaffold

The this compound scaffold is a versatile platform for chemical modification, allowing for the synthesis of a wide array of derivatives with diverse applications.

Introduction of Azo Dye Moieties

Pyrazol-5-ol derivatives are excellent coupling components for the synthesis of azo dyes. New azo and bisazo dyes have been synthesized through the azo coupling of various diazotized arylamines and diamines with 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one. researchgate.net The synthesis involves the diazotization of an aromatic amine, followed by coupling the resulting diazonium salt with the pyrazolone in a suitable solvent. researchgate.netunb.ca Spectroscopic studies, including FTIR and 1H NMR, have confirmed that these dyes can exist in both azo and hydrazo tautomeric forms. researchgate.net For example, a new azo dye was created by reacting the diazonium salt of luminol (B1675438) with 1-(4-sulfophenyl)-3-methyl-5-pyrazolone. ekb.eg These pyrazolone-based azo dyes are of interest due to their potential biological activities and applications in various fields. nih.gov

Formation of Hydrazone Derivatives

The active methylene group at the C4 position of the pyrazol-5-one ring is reactive and can be functionalized to form hydrazone derivatives. For instance, 4-arylidenepyrazolone derivatives can be synthesized in a one-pot reaction from β-ketoesters, hydrazines, and aldehydes. nih.gov A specific example is the synthesis of (6E)-1-(1-benzyl-3-methyl-1H-pyrazole-5(4H)ylidene) hydrazine, which is prepared by reacting 1-benzyl-3-methyl-5-pyrazolone with hydrazine hydrate. rsisinternational.org These hydrazone derivatives serve as important intermediates for the synthesis of more complex heterocyclic systems. nih.govmdpi.com

Spiro-fused Systems and Polycyclic Compounds from Allenoates

Allenoates are highly reactive compounds that can participate in various transformations, including cycloadditions, making them valuable for synthesizing complex cyclic systems. researchgate.net The reaction of 3-methyl-1-phenylpyrazol-5-one with allenoates, such as methyl 3-bromo-3-nitroacrylate, leads to the formation of spiro-fused 2-nitrocyclopropanecarboxylates. researchgate.net Quantum chemical calculations have supported the experimental findings, indicating that the reaction is under kinetic control and results in the formation of specific trans-isomers of the nitrospirocyclopropane structures. researchgate.net This strategy provides a pathway to novel spirocyclic compounds fused to the pyrazole ring.

Synthesis of Pyran and Pyridine (B92270) Derivatives via Multicomponent Reactions

The this compound scaffold is a key building block in multicomponent reactions for the synthesis of fused heterocyclic systems like pyran and pyridine derivatives.

Pyran Derivatives: Pyrano[2,3-c]pyrazoles are readily synthesized through one-pot, four-component reactions involving an aldehyde, malononitrile, a hydrazine (like phenylhydrazine), and a β-ketoester (like ethyl acetoacetate), which first forms the pyrazol-5-ol intermediate. nih.govresearchgate.net These reactions can be promoted by various catalysts, including nanocomposites and ionic liquids, or accelerated using green techniques like ultrasonic irradiation. tandfonline.comresearchgate.net The reaction proceeds via a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence. researchgate.net

Pyridine Derivatives: Similarly, pyrazolo[3,4-b]pyridine derivatives can be synthesized through multicomponent reactions. For example, a four-component reaction of enaminones, benzaldehyde, hydrazine dihydrochloride, and ethyl cyanoacetate (B8463686) in water provides a straightforward and sustainable route to these fused systems. longdom.org Another approach involves a one-pot, three-component reaction of 5-aminopyrazole derivatives, an aldehyde, and thiobarbituric acid to yield complex structures like 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridin-5-one. mdpi.com These methods highlight the utility of the pyrazole core in constructing diverse and medicinally relevant fused pyridine heterocycles.

| Derivatization Strategy | Reaction Type | Key Reagents | Resulting Compound Class | Reference |

|---|---|---|---|---|

| Azo Dye Moiety Introduction | Azo Coupling | Diazotized arylamines | Azo Dyes | researchgate.net |

| Hydrazone Formation | Condensation | Hydrazine hydrate | Hydrazone Derivatives | rsisinternational.org |

| Spiro-fused System Formation | Cycloaddition | Allenoates (e.g., methyl 3-bromo-3-nitroacrylate) | Spiro-fused Cyclopropanes | researchgate.net |

| Pyran Derivative Synthesis | Four-Component Reaction | Aldehyde, Malononitrile, Hydrazine, Ethyl Acetoacetate | Pyrano[2,3-c]pyrazoles | nih.govresearchgate.net |

| Pyridine Derivative Synthesis | Four-Component Reaction | Enaminones, Aldehyde, Hydrazine-HCl, Ethyl Cyanoacetate | Pyrazolo[3,4-b]pyridines | longdom.org |

Reactivity and Chemical Transformations of 1 Methyl 3 Phenyl 1h Pyrazol 5 Ol

Mechanistic Studies of Reaction Pathways

The reaction mechanisms of 1-methyl-3-phenyl-1H-pyrazol-5-ol are a subject of considerable scientific inquiry, particularly concerning its antioxidant properties and its utility as a synthetic building block.

Free-Radical Scavenging Mechanisms

This compound is a potent free-radical scavenger, a property that underpins its use in therapeutic applications. Its mechanism of action involves the quenching of highly reactive oxygen species (ROS), thereby mitigating cellular damage from oxidative stress. The scavenging process is initiated when the edaravone (B1671096) anion donates an electron to a free radical, effectively neutralizing it. This action transforms the edaravone molecule into a radical itself, which can then react with other edaravone radicals to form stable, non-toxic trimers. This ability to scavenge free radicals, particularly hydroxyl radicals, has been demonstrated in both aqueous and lipid environments.

Adduct Formation with Aromatic Aldehydes (e.g., Formylpterin, Vanillin)

This compound readily undergoes condensation reactions with various aromatic aldehydes, a process that is central to the synthesis of a diverse range of derivatives. This reactivity is exemplified by its reaction with aldehydes such as vanillin. The reaction proceeds via a Knoevenagel condensation mechanism. In this reaction, the active methylene (B1212753) group at the C4 position of the pyrazolone (B3327878) ring, facilitated by the presence of a base, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield a 4-arylmethylene derivative. While specific mechanistic studies with formylpterin are not extensively detailed in the reviewed literature, the general reactivity pattern with aromatic aldehydes suggests a similar condensation pathway.

A notable application of this reactivity is the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). These compounds are formed through the condensation of two equivalents of this compound with one equivalent of an aromatic aldehyde.

Tautomerization Processes and Their Influence on Reactivity

A critical aspect governing the reactivity of this compound is its existence in different tautomeric forms. The three primary tautomers are the OH-form (enolic), the CH-form (ketonic), and the NH-form (zwitterionic). The equilibrium between these forms is highly dependent on the solvent environment.

In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO-d6), the OH-form is predominant. Conversely, in nonpolar solvents such as chloroform (B151607) (CDCl3), the CH-form is the major species observed. In the solid state, it can exist as a zwitterion. This tautomeric flexibility is crucial as it dictates the nucleophilic and electrophilic character of the molecule, thereby influencing its reaction pathways. For instance, the nucleophilicity of the C4 position, which is key for condensation reactions, is a feature of the CH-form. The ability to form metal chelates, on the other hand, often involves the enolic OH-form.

Role in Condensation Reactions and Heterocycle Annulation

The reactivity of the active methylene group in this compound makes it a valuable synthon in organic synthesis, particularly in condensation reactions and the construction of fused heterocyclic systems.

As previously mentioned, it readily participates in Knoevenagel condensation with a wide array of aldehydes and ketones. These reactions are often catalyzed by bases and can be performed under various conditions, including solvent-free and microwave-assisted protocols, highlighting a move towards greener synthetic methodologies.

Furthermore, this compound serves as a precursor for heterocycle annulation, leading to the formation of more complex, fused ring systems. For example, it can be used in multicomponent reactions to synthesize pyranopyrazoles. These reactions often proceed through a domino sequence involving an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and tautomerization to yield the final annulated product.

Chelation Chemistry and Metal Complex Formation

The pyrazolone ring system, particularly in its enolic form, provides excellent donor atoms for the coordination of metal ions. This has led to extensive research into the chelation chemistry of this compound and its derivatives with various transition metals.

Synthesis and Characterization of Transition Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Mn(II), Zn(II))

A variety of transition metal complexes of this compound and its 4-acyl derivatives have been synthesized and characterized. These complexes often exhibit interesting structural features and potential applications in catalysis and materials science.

The general approach to synthesizing these complexes involves the reaction of a metal salt (e.g., acetate (B1210297) or chloride) with the pyrazolone ligand in a suitable solvent, often an alcohol or a mixture of solvents. The ligand typically acts as a bidentate chelating agent, coordinating to the metal ion through the carbonyl oxygen at C5 and the nitrogen atom at N1 or through the enolic oxygen and the exocyclic carbonyl oxygen in the case of 4-acyl derivatives.

The resulting complexes have been characterized by a range of spectroscopic and analytical techniques, including infrared (IR) and UV-Vis spectroscopy, elemental analysis, and in some cases, single-crystal X-ray diffraction. These studies have revealed various coordination geometries, with octahedral and square planar being common.

Table 1: Examples of Synthesized Transition Metal Complexes with Ligands Derived from this compound

| Metal Ion | Ligand | Proposed Geometry |

| Co(II) | 4-Acyl-1-phenyl-3-methyl-pyrazol-5-one | Octahedral |

| Cu(II) | 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone | Square Planar/Distorted Octahedral |

| Ni(II) | Schiff bases of 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one | Octahedral |

| Mn(II) | Schiff bases of 4-acyl pyrazolone derivatives | Mononuclear/Dinuclear |

| Zn(II) | 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone | Distorted Square Planar |

Table 2: Characterization Data for Selected Metal Complexes

| Complex | Color | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (μB) |

| Co(HPMAP)₂ | Pink | < 20 (in DMF) | - |

| [Cu(PMBP)₂] | Green | - | 1.85 |

| [Ni(L)₂(H₂O)₂] | Green | Non-electrolyte | 2.9-3.3 |

| [Mn(HLa)(La)]·(CH₃CN)₁.₅·H₂O | Yellow | - | - |

| [Zn(PMBP)₂] | Light Yellow | - | Diamagnetic |

Note: HPMAP = 4-acetyl-1-phenyl-3-methyl-pyrazol-5-one, PMBP = 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone, L represents various Schiff base ligands, and H₂La is a more complex derivative.

Luminescence Properties of Rare Earth Metal Complexes

The development of luminescent materials using rare earth metal complexes is a burgeoning field, driven by their unique photophysical properties, such as sharp, long-lived, and element-specific emissions. nih.gov Complexes involving derivatives of this compound, particularly its 4-acyl substituted forms, have been a major focus of this research. These organic ligands are capable of acting as "antennas," a process where the ligand absorbs light energy efficiently and transfers it to the central lanthanide ion, which then emits light. researchgate.net This "antenna effect" is crucial for enhancing the inherently weak luminescence of lanthanide ions. researchgate.net

Research into the photoluminescence (PL) of these complexes has yielded significant insights. For instance, new lanthanide complexes with the general formula [Ln(Q)₃(EtOH)(H₂O)], where HQ is a 4-acyl-1-phenyl-3-methyl-pyrazol-5-one derivative, have been synthesized and studied. rsc.org Photoluminescence studies on complexes with europium (Eu³⁺) and terbium (Tb³⁺) are particularly common due to their strong emissions in the visible spectrum. The luminescence intensity of these complexes is highly dependent on the nature of the 4-acyl substituent on the pyrazolone ring. researchgate.net It has been observed that expanding the π-electron system in the ligand, for example, by changing a 4-acyl substituent to an aroyl one, can lead to a significant decrease in the metal-centered luminescence intensity of the corresponding Tb³⁺ complexes. researchgate.net

Conversely, some complexes exhibit low luminescence activity. A series of anionic complexes with the formula [H₃O]⁺[LnL₄]⁻·nH₂O, where HL is 3-methyl-1-phenyl-4-formylpyrazole-5-one, were found to have low luminescence. researchgate.net This has been attributed to the efficient transfer of excitation energy to the oscillating levels of the ligand, which quenches the lanthanide's emission. researchgate.net

The table below summarizes the luminescence characteristics of selected rare earth metal complexes derived from this compound.

| Complex Formula | Lanthanide Ion (Ln³⁺) | Ligand (Derivative of this compound) | Observed Luminescence Properties | Reference |

|---|---|---|---|---|

| [Eu(QL)₃(EtOH)(H₂O)] | Europium (Eu) | 1-phenyl-3-methyl-4-phenylacetylpyrazol-5-one (HQL) | Exhibits photoluminescence. | rsc.org |

| [Tb(QL)₃(EtOH)(H₂O)] | Terbium (Tb) | 1-phenyl-3-methyl-4-phenylacetylpyrazol-5-one (HQL) | Exhibits photoluminescence. | rsc.org |

| [Eu(QS)₃(H₂O)(EtOH)] | Europium (Eu) | 1-phenyl-3-methyl-4-thienoylpyrazol-5-one (HQS) | Exhibits photoluminescence. | rsc.org |

| [Tb(QO)₃(EtOH)(H₂O)] | Terbium (Tb) | 1-phenyl-3-methyl-4-furanoylpyrazol-5-one (HQO) | Exhibits photoluminescence. | rsc.org |

| [H₃O][EuL₄]·nH₂O | Europium (Eu) | 3-methyl-1-phenyl-4-formylpyrazole-5-one (HL) | Low luminescence activity observed. | researchgate.net |

| [H₃O][TbL₄]·nH₂O | Terbium (Tb) | 3-methyl-1-phenyl-4-formylpyrazole-5-one (HL) | Low luminescence activity observed. | researchgate.net |

Ligand Design and Coordination Modes in Metal Complexes

The versatility of this compound as a ligand stems from its adaptable structure, which allows for various coordination modes. Rare earth metal cations, characterized as hard Lewis acids, preferentially coordinate with hard Lewis bases like oxygen and nitrogen donor atoms. nih.gov

In its unsubstituted form, this compound (MPP) can act as a monodentate ligand, coordinating to lanthanide ions through its carbonyl oxygen atom. ias.ac.in This was observed in complexes with rare earth perchlorates and nitrates, having the general compositions Ln(MPP)₆₃ and [Ln(MPP)₃(NO₃)₃]. ias.ac.in In the perchlorate (B79767) complexes, the metal ion is typically 6-coordinate, while in the nitrate (B79036) complexes, where the nitrate ions also coordinate, a 9-coordinate environment is indicated. ias.ac.in

However, the most extensive area of research involves the strategic modification of the pyrazolone ring to create polydentate ligands with enhanced chelating abilities. researchgate.net A common and effective strategy is the introduction of an acyl group at the C4 position of the pyrazolone ring. researchgate.netrsc.org This creates a β-diketone-like moiety that coordinates to metal centers in a highly stable, bidentate O,O'-chelating fashion. researchgate.net

The crystal structures of these complexes reveal detailed information about the coordination environment. For example, in complexes like [Nd(Qₗ)₃(EtOH)(H₂O)] and [Eu(Qₛ)₃(H₂O)(EtOH)], the lanthanide ion is eight-coordinate, situated in a square antiprismatic environment. rsc.org Similarly, in the anionic complex [NBu₄][Eu(Qբ)₄], the europium ion's coordination is also described as close to square antiprismatic. rsc.org A distorted tetragonal antiprism geometry formed by eight oxygen atoms from four bidentate ligands was also confirmed for the anionic complex [H₃O][SmL₄]·nH₂O. researchgate.net The coordination sphere in these complexes is often completed by solvent molecules such as water or ethanol (B145695), highlighting their role in the final structure. rsc.org

The design of the ligand, including the steric and electronic properties of the substituents, plays a critical role in determining the structure and stability of the resulting metal complexes. fau.de

The following table summarizes the coordination characteristics of various complexes based on this compound.

| Complex | Ligand | Coordination Mode | Coordination Number | Geometry | Reference |

|---|---|---|---|---|---|

| Ln(MPP)₆₃ | This compound (MPP) | Monodentate (via C=O) | 6 | Not specified | ias.ac.in |

| [Ln(MPP)₃(NO₃)₃] | This compound (MPP) | Monodentate (via C=O) | 9 (with bidentate nitrates) | Not specified | ias.ac.in |

| [Nd(QL)₃(EtOH)(H₂O)] | 1-phenyl-3-methyl-4-phenylacetylpyrazol-5-one (HQL) | Bidentate (O,O'-chelating) | 8 | Square antiprismatic | rsc.org |

| Dy(QL)₃(EtOH)(H₂O) | 1-phenyl-3-methyl-4-phenylacetylpyrazol-5-one (HQL) | Bidentate (O,O'-chelating) | 8 | Square antiprismatic | rsc.org |

| [Eu(QS)₃(H₂O)(EtOH)] | 1-phenyl-3-methyl-4-thienoylpyrazol-5-one (HQS) | Bidentate (O,O'-chelating) | 8 | Square antiprismatic | rsc.org |

| [NBu₄][Eu(QF)₄] | 1-phenyl-3-methyl-4-trifluoroacetylpyrazol-5-one (HQF) | Bidentate (O,O'-chelating) | 8 | Square antiprismatic | rsc.org |

| [H₃O][SmL₄]·nH₂O | 3-methyl-1-phenyl-4-formylpyrazole-5-one (HL) | Bidentate (O,O'-chelating) | 8 | Distorted tetragonal antiprism | researchgate.net |

Advanced Spectroscopic and Computational Analysis of 1 Methyl 3 Phenyl 1h Pyrazol 5 Ol and Its Analogs

Spectroscopic Characterization Techniques

The molecular structure of 1-methyl-3-phenyl-1H-pyrazol-5-ol has been thoroughly investigated using several key spectroscopic techniques, which together provide a comprehensive understanding of its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical data for its structural confirmation.

¹H NMR Spectroscopy: In a study utilizing DMSO-d₆ as the solvent, the ¹H NMR spectrum of this compound displayed distinct signals corresponding to the different protons in the molecule. A singlet at 3.56 ppm is attributed to the three protons of the methyl (CH₃) group. The proton at position 4 of the pyrazole (B372694) ring appears as a singlet at 5.79 ppm. The aromatic protons of the phenyl group exhibit signals in the range of 7.24 to 7.69 ppm. Specifically, a triplet at 7.24 ppm corresponds to the para-proton, a triplet at 7.35 ppm to the meta-protons, and a doublet at 7.69 ppm to the ortho-protons. A broad singlet observed at 11.08 ppm is characteristic of the hydroxyl (-OH) proton, which is exchangeable with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, also recorded in DMSO-d₆, provides further evidence for the carbon framework of the molecule. The methyl carbon (CH₃) resonates at 39.9 ppm. The C4 carbon of the pyrazole ring is observed at 83.7 ppm. The C3 and C5 carbons of the pyrazole ring, being part of the heterocyclic system, appear at 148.1 ppm and 153.7 ppm, respectively. The phenyl group carbons show signals at 125.1 ppm, 127.6 ppm, 129.0 ppm, and 134.6 ppm, corresponding to the different carbon environments within the aromatic ring.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | 3.56 (s, 3H) | 39.9 |

| C4-H | 5.79 (s, 1H) | 83.7 |

| Phenyl H-4' | 7.24 (t, 1H) | 127.6 |

| Phenyl H-3',5' | 7.35 (t, 2H) | 129.0 |

| Phenyl H-2',6' | 7.69 (d, 2H) | 125.1 |

| C-OH | 11.08 (s, 1H) | - |

| C3 | - | 148.1 |

| C5 | - | 153.7 |

| Phenyl C1' | - | 134.6 |

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The FTIR spectrum of this compound exhibits a broad absorption band in the region of 2466–3066 cm⁻¹. This broadness is indicative of the stretching vibration of the hydroxyl (-OH) group, which is involved in hydrogen bonding.

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming its molecular weight and offering insights into its structure. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 174, which corresponds to its molecular weight (C₁₀H₁₀N₂O). The base peak is also observed at m/z 174, indicating the stability of the molecular ion. An [M+1] peak is observed at m/z 175, which is consistent with the natural abundance of ¹³C. Other significant fragments are observed at m/z 103 and 77, which can be attributed to the loss of specific fragments from the parent molecule, further corroborating its structure.

X-ray Crystallography and Structural Elucidation

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature. However, X-ray crystallographic analyses of closely related pyrazolone (B3327878) derivatives have been instrumental in confirming their tautomeric forms and three-dimensional structures. For example, a study on 4-methyl-5-phenyl-1H-pyrazol-3-ol revealed that it crystallizes with two independent molecules in the asymmetric unit, with the pyrazole and benzene (B151609) rings being non-coplanar nih.gov. Such studies on analogous compounds provide a strong basis for understanding the likely solid-state structure and intermolecular interactions of this compound, which would likely involve hydrogen bonding through its hydroxyl group.

Computational Chemistry and Molecular Modeling

Computational chemistry offers a theoretical lens to explore the electronic structure, stability, and reactivity of molecules. While a dedicated computational study specifically on this compound is not extensively documented, theoretical investigations into the tautomerism of related pyrazolone systems are highly relevant.

Pyrazolones can exist in several tautomeric forms: the CH, OH, and NH forms. Computational studies, often employing Density Functional Theory (DFT), have been used to predict the relative stabilities of these tautomers in both the gas phase and in different solvents. For many 1-aryl-substituted pyrazolin-5-ones, the CH and OH forms are found to be the most stable, with the relative stability often being solvent-dependent. For instance, theoretical studies on 1-phenyl-3-methyl-pyrazolone have shown that the tautomeric equilibrium is influenced by the surrounding medium. These computational models help in interpreting experimental spectroscopic data and provide a deeper understanding of the molecule's behavior at a quantum-mechanical level. The tautomeric preference is a crucial factor influencing the chemical reactivity and biological activity of pyrazolone derivatives.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, properties, and reactivity of molecular systems, including this compound and its analogs. dntb.gov.uadoaj.org DFT calculations allow for the determination of various quantum chemical parameters that provide insights into the molecule's behavior.

Researchers have employed DFT, often using the B3LYP functional with a 6-311G(d,p) basis set, to optimize the molecular geometry of pyrazolone derivatives and analyze their electronic characteristics. asrjetsjournal.orgasrjetsjournal.org Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For instance, studies on pyrazole derivatives have shown that variations in substituent groups can significantly influence these frontier orbital energies and, consequently, the molecule's electronic and optical properties. nih.govnih.gov

Furthermore, DFT is used to calculate global reactivity descriptors, which help predict how a molecule will interact in a chemical reaction. asrjetsjournal.org These descriptors are calculated from the ionization potential (IP) and electron affinity (EA), which are related to the HOMO and LUMO energies, respectively.

Table 1: Key Reactivity Descriptors from DFT Calculations

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | (IP + EA) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

Note: Formulas are simplified representations. IP ≈ -EHOMO and EA ≈ -ELUMO (Koopmans' theorem).

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. asrjetsjournal.org For pyrazolone structures, MEP analysis has indicated that areas around oxygen and nitrogen atoms often represent centers of negative potential, making them susceptible to electrophilic attack, while other regions may be more positive, indicating sites for nucleophilic attack. asrjetsjournal.orgunar.ac.id This information is crucial for understanding intermolecular interactions and predicting the sites of reaction. asrjetsjournal.org

Molecular Docking Studies for Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In medicinal chemistry, it is extensively used to predict the binding mode and affinity of a small molecule (ligand), such as this compound or its analogs, within the active site of a target protein. nih.govnih.gov This in silico approach is instrumental in screening potential drug candidates and elucidating their mechanism of action at a molecular level. researchgate.net

The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and calculating a "docking score" for each pose, which estimates the binding free energy. mdpi.com Lower binding energy values typically indicate a more stable ligand-protein complex and potentially higher biological activity. nih.gov

Numerous studies have successfully employed molecular docking to predict the biological activities of pyrazole and pyrazolone derivatives against a wide range of protein targets. For example, pyrazole derivatives have been docked into the active sites of enzymes like receptor tyrosine kinases (e.g., VEGFR-2), protein kinases (e.g., CDK2), and carbonic anhydrase to screen for potential inhibitors for anticancer and other therapeutic applications. nih.govnih.govnih.govresearchgate.net

The analysis of docking results reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov These interactions are critical for the stability of the complex. For instance, docking studies on pyrazole-based compounds as anticancer agents have identified specific hydrogen bonds with residues like Asp, Glu, and Cys in the kinase active site as being crucial for their inhibitory activity. nih.gov

Table 2: Example of Molecular Docking Results for Pyrazole Analogs against Protein Kinases

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Activity |

|---|---|---|---|---|

| Analog 1b | VEGFR-2 (2QU5) | -10.09 | Cys919, Asp1046 | Anticancer |

| Analog 1d | Aurora A (2W1G) | -8.57 | Arg220, Ala213 | Anticancer |

Data is illustrative and compiled from studies on various pyrazole derivatives. nih.govresearchgate.net

These computational predictions guide the rational design of new, more potent analogs by suggesting structural modifications that could enhance binding affinity. eurasianjournals.com The correlation between docking scores and experimentally determined biological activities (e.g., IC₅₀ values) often validates the predictive power of the molecular docking model. nih.govalrasheedcol.edu.iq

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org The fundamental principle is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular properties, which are in turn determined by their structure. eurasianjournals.com

For pyrazolone derivatives, QSAR studies have been conducted to understand and predict various biological activities, including antimicrobial and anti-inflammatory effects. ej-chem.org The process begins by creating a dataset of pyrazolone analogs with their experimentally measured biological activities. Then, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as:

Electronic properties: Dipole moment, partial charges.

Steric properties: Molecular volume, surface area, shape indices.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Connectivity indices that describe the branching and arrangement of atoms.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. vlifesciences.com

A statistically significant QSAR model can provide valuable insights into the mechanism of action. imaging.org For example, a QSAR study on pyrazolone magenta couplers revealed that hydrophobic and steric properties of the ballast group were key factors influencing their photographic activity. imaging.org Similarly, QSAR models for anti-inflammatory pyrazolones have highlighted the importance of specific electrotopological and spatial descriptors, suggesting which molecular features are crucial for activity.

Table 3: Statistical Validation Parameters for a Typical QSAR Model

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² | Squared correlation coefficient | > 0.6 |

| q² | Cross-validated correlation coefficient | > 0.5 |

| pred_r² | Predictive r² for the external test set | > 0.5 |

The predictive power of a QSAR model is rigorously validated using both internal (cross-validation) and external (a test set of compounds not used in model generation) validation techniques. nih.gov A robust and validated QSAR model can then be used to predict the activity of new, unsynthesized pyrazolone derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.govnih.gov

Biological and Pharmacological Research Applications of 1 Methyl 3 Phenyl 1h Pyrazol 5 Ol Derivatives

Antioxidant Activity and Mechanisms

The antioxidant properties of 1-methyl-3-phenyl-1H-pyrazol-5-ol and its derivatives are well-documented, with studies highlighting their ability to counteract oxidative stress through various mechanisms. ias.ac.inresearchgate.netmdpi.com

Free-Radical Scavenging Assays (e.g., DPPH, ABTS)

Derivatives of this compound have demonstrated significant free-radical scavenging capabilities in various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly employed to evaluate this activity.

One study synthesized a series of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and tested their radical scavenging activity using the DPPH assay. nih.gov Many of these derivatives exhibited potent activity, with several compounds showing greater efficacy than the standard antioxidant, ascorbic acid. nih.gov For instance, compound 3i was identified as a particularly potent scavenger with an IC50 value of 6.2 ± 0.6 µM. nih.gov Another study on functionalized 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) also reported significant DPPH radical scavenging activities, with IC50 values for some compounds being lower than the standard butylated hydroxytoluene (BHT). researchgate.net Specifically, compounds 18 , 20 , 19 , and 6 showed IC50 values of 55.2 ± 1.2 µM, 58.3 ± 0.9 µM, 59.6 ± 0.1 µM, and 60.01 ± 0.7 µM, respectively. researchgate.net

The antioxidant activity of these pyrazole (B372694) derivatives is often attributed to the hydrogen-donating ability of the hydroxyl group on the pyrazole ring. nih.gov The presence of various substituents on the aryl ring can further modulate this activity. researchgate.net

| Compound | DPPH Scavenging Activity (IC50 in µM) | Reference |

|---|---|---|

| Compound 3i | 6.2 ± 0.6 | nih.gov |

| Compound 18 | 55.2 ± 1.2 | researchgate.net |

| Compound 20 | 58.3 ± 0.9 | researchgate.net |

| Compound 19 | 59.6 ± 0.1 | researchgate.net |

| Compound 6 | 60.01 ± 0.7 | researchgate.net |

Protection Against DNA Damage

Research has indicated that certain derivatives of this compound can protect against DNA damage. One study involving 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives demonstrated their potential in DNA protection assays. nih.gov Additionally, a study on 1,3,5-trisubstituted-1H-pyrazole derivatives showed that some compounds induced DNA damage in cancer cells, suggesting a mechanism of action that involves genotoxic stress through DNA strand breaks. nih.gov This dual role highlights the complex biological activities of these compounds.

Inhibition of Lipid Peroxidation

The compound 3-methyl-1-phenyl-2-pyrazolin-5-one, also known as edaravone (B1671096), has been shown to inhibit lipid peroxidation. researchgate.net It effectively suppressed the oxidation of unilamellar soybean phosphatidylcholine liposomal membranes initiated by both water-soluble and lipid-soluble initiators. nih.gov This suggests that these compounds can act as potent antioxidants in both aqueous and lipid phases, a valuable characteristic for protecting cellular membranes from oxidative damage. nih.gov The antioxidant mechanism is believed to involve the trapping of hydroxyl and peroxide radicals. researchgate.net

Anticancer and Cytotoxic Properties

Derivatives of this compound have emerged as a promising class of compounds in the development of novel anticancer agents. mdpi.comnih.govirjmets.com Their cytotoxic effects have been evaluated against a variety of cancer cell lines.

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., RKO, MCF-7, MDA-MB-231)

Numerous studies have demonstrated the in vitro cytotoxicity of this compound derivatives against various cancer cell lines.

For instance, a series of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) were tested against the colorectal carcinoma cell line RKO. nih.gov Several of these derivatives displayed significant cytotoxic effects. nih.gov

In the context of breast cancer, pyrazole derivatives have shown activity against both hormone-responsive (MCF-7) and triple-negative (MDA-MB-231) cell lines. One study reported that pyrazolo[3,4-b]pyridine derivatives exhibited remarkable cytotoxic activity against MCF-7 cells, with IC50 values for compounds 17 and 19 being 5.98 µM and 5.61 µM, respectively. nih.gov These compounds were notably less active against MDA-MB-231 cells, indicating a degree of selectivity. nih.gov Another study investigated the cell-specific cytotoxic effects of four pyrazole derivatives on both MCF-7 and MDA-MB-231 cell lines. jpp.krakow.pl A separate series of 1,3,5-trisubstituted-1H-pyrazole derivatives also showed significant cytotoxicity against MCF-7 cells, with IC50 values ranging from 3.9 to 35.5 μM. nih.govresearchgate.net

| Compound/Derivative | Cell Line | Cytotoxicity (IC50 in µM) | Reference |

|---|---|---|---|

| Compound 3i | RKO | 9.9 ± 1.1 | nih.gov |

| Compound 17 (Pyrazolo[3,4-b]pyridine) | MCF-7 | 5.98 | nih.gov |

| Compound 19 (Pyrazolo[3,4-b]pyridine) | MCF-7 | 5.61 | nih.gov |

| 1,3,5-Trisubstituted-1H-pyrazoles (Range) | MCF-7 | 3.9–35.5 | nih.govresearchgate.net |

Mechanisms of Cell Death (e.g., p53-mediated apoptosis, autophagy)

The anticancer activity of this compound derivatives is often mediated through the induction of programmed cell death, such as apoptosis and autophagy.

In the study of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) on RKO cells, it was found that the predominant pathway of cell death was p53-mediated apoptosis. nih.gov The activation of autophagy proteins was also observed as a survival mechanism. nih.gov Similarly, research on 1,3,5-trisubstituted-1H-pyrazole derivatives revealed that several compounds activated pro-apoptotic proteins like Bax and Caspase-3, and also involved the p53 pathway. nih.gov

Another study on novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] mdpi.comirjmets.comnih.govtriazine sulfonamide derivatives in colon cancer cells showed that they induced apoptosis independently of p53. nih.gov Instead, apoptosis was triggered by the activation of caspase-8 and a decrease in the mitochondrial membrane potential. nih.gov These findings suggest that pyrazole derivatives can induce cancer cell death through multiple and sometimes cell-type-specific mechanisms.

Anticancer Drug Conjugates and Analogs

Derivatives of this compound have shown promise as anticancer agents. nih.govnih.govresearchgate.net Researchers have synthesized and evaluated various analogs for their cytotoxic properties against different human cancer cell lines. researchgate.netnih.gov

For instance, a series of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized from 3-methyl-1-phenyl-5-pyrazolone. nih.gov Several of these compounds demonstrated notable cytotoxic effects against the colorectal carcinoma RKO cell line. nih.gov In particular, one derivative, compound 3i , exhibited potent radical scavenging activity and significant cytotoxicity against RKO cells, inducing cell death primarily through p53-mediated apoptosis. nih.gov

Furthermore, another study focused on the synthesis of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives. mdpi.com These compounds were created through a condensation reaction involving 3-methyl-1-phenyl-1H-pyrazol-5-ol, indole (B1671886), and various aldehydes. mdpi.com The resulting derivatives were then evaluated for their anticancer potential. mdpi.com

Additionally, research into 1-methyl-1H-pyrazole-5-carboxamide derivatives has identified compounds with the ability to block the expression of Prostate-Specific Antigen (PSA) and inhibit the growth of prostate cancer cell lines, such as LNCaP and PC-3. eurekaselect.com

The pyrazolone (B3327878) structural motif is also a key component of drugs developed for various biological targets, including those involved in cancer. nih.gov For example, some diphenyl pyrazolone derivatives have been studied for their ability to regulate TNF-α production in human promyelocytic leukemia (HL-60) cells. researchgate.net

Anti-inflammatory and Analgesic Activities

Pyrazolone derivatives have a long history of use as anti-inflammatory and analgesic agents. nih.govmdpi.com Since the synthesis of the first pyrazolin-5-one, numerous derivatives have been reported to possess antipyretic, anti-inflammatory, and analgesic properties. mdpi.com

A series of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides have been synthesized and investigated for their anti-inflammatory and analgesic activities. nih.gov Pharmacological testing revealed that some of these compounds exhibit good anti-inflammatory activity in carrageenan-induced rat paw edema models. nih.gov Similarly, studies on other pyrazolone derivatives have demonstrated their potential as anti-inflammatory agents with reduced side effects compared to some traditional non-steroidal anti-inflammatory drugs (NSAIDs). sphinxsai.comresearchgate.net The synthesis of various 1-phenyl-3-aryl-5-(4-(butanoloxy)phenyl) 1H-pyrazoles has also yielded compounds with significant analgesic activity. chitkara.edu.in

A key mechanism behind the anti-inflammatory effects of many pyrazolone derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov COX-2 is an enzyme that plays a crucial role in the inflammatory process.

Research has focused on designing and synthesizing pyrazolone derivatives that can act as selective COX-2 inhibitors. nih.govresearchgate.net For example, a study on substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives identified several compounds with pronounced COX-2 inhibition. nih.govresearchgate.net Molecular docking studies have helped to understand how these derivatives bind to the active site of the COX-2 enzyme, aiding in the design of more potent and selective inhibitors. nih.govresearchgate.net Hybrid molecules combining the pyrazole structure with other pharmacophores, such as pyridazine (B1198779) or thymol, have also been developed to create dual COX-2/5-LOX inhibitors with improved anti-inflammatory profiles. nih.govrsc.org

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antimycobacterial)

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities. nih.govmdpi.comnih.gov These activities include antibacterial, antifungal, antiviral, and antimycobacterial effects. nih.govmdpi.commdpi.com

Research has shown that derivatives of this pyrazole compound are effective against a range of specific pathogens.

Antibacterial Activity:

Staphylococcus aureus : Several studies have reported the potent activity of pyrazole derivatives against S. aureus. mdpi.comresearchgate.netbiointerfaceresearch.comnaturalspublishing.comnih.gov

Escherichia coli : Antimicrobial screening has also confirmed the efficacy of these compounds against the Gram-negative bacterium E. coli. researchgate.netbiointerfaceresearch.com

Pseudomonas aeruginosa : Some pyrazole derivatives have shown inhibitory effects against P. aeruginosa. nih.govjrespharm.com

Streptococcus pyogenes : The antimicrobial activity of certain pyrazolone derivatives has been observed against S. pyogenes. naturalspublishing.com

Antifungal Activity:

Candida albicans : Pyrazole derivatives have exhibited significant antifungal activity against C. albicans. mdpi.comresearchgate.netbiointerfaceresearch.comnih.govnih.gov

Aspergillus niger : Studies have also demonstrated the effectiveness of these compounds against A. niger. researchgate.netscilit.comjetir.org

Aspergillus clavatus : The antifungal spectrum of some derivatives includes activity against A. clavatus.

Antiviral and Antimycobacterial Activity:

The pyrazole nucleus is associated with antiviral properties. nih.gov

Furthermore, indole derivatives containing the pyrazole structure have shown activity against Mycobacterium tuberculosis, including multidrug-resistant strains. mdpi.com

Table 1. Antimicrobial Activity of this compound Derivatives Against Specific Pathogens

| Pathogen | Type | Finding |

|---|---|---|

| Escherichia coli | Bacterium | Derivatives show moderate to excellent activity. researchgate.netbiointerfaceresearch.com |

| Pseudomonas aeruginosa | Bacterium | Certain derivatives exhibit inhibitory effects. nih.govjrespharm.com |

| Staphylococcus aureus | Bacterium | Potent activity has been reported in multiple studies. mdpi.comresearchgate.netbiointerfaceresearch.comnaturalspublishing.comnih.gov |

| Streptococcus pyogenes | Bacterium | Antimicrobial activity has been observed. naturalspublishing.com |

| Candida albicans | Fungus | Significant antifungal effects have been demonstrated. mdpi.comresearchgate.netbiointerfaceresearch.comnih.govnih.gov |

| Aspergillus niger | Fungus | Derivatives show effectiveness against this fungus. researchgate.netscilit.comjetir.org |

| Aspergillus clavatus | Fungus | Antifungal activity has been noted. |

| Herpes Simplex Virus Type-1 | Virus | The pyrazole scaffold is known for its antiviral potential. nih.gov |

| Respiratory Syncytial Virus (RSV) | Virus | The pyrazole scaffold is known for its antiviral potential. nih.gov |

| Mycobacterium tuberculosis | Bacterium | Indole-pyrazole hybrids are active against Mtb. mdpi.com |

Neuroprotective and Central Nervous System (CNS) Effects

The pyrazole scaffold is a key feature in compounds with neuroprotective and other CNS effects. nih.govmdpi.com

Edaravone, a compound with the chemical name 3-methyl-1-phenyl-2-pyrazolin-5-one, is a notable analog of this compound. researchgate.netnih.gov It is a potent free-radical scavenger that has been approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). researchgate.netresearchgate.netnih.govnih.gov

Edaravone's neuroprotective effects are attributed to its ability to scavenge various reactive oxygen species (ROS), thereby inhibiting lipid peroxidation and protecting neuronal cells from oxidative damage. nih.govnih.gov It is an amphiphilic antioxidant, capable of scavenging both water-soluble and lipid-soluble peroxyl radicals. researchgate.netnih.gov This action helps to reduce the neuronal damage that occurs during cerebral ischemia and in neurodegenerative diseases like ALS. nih.govnih.gov Studies have shown that Edaravone can delay motor neuron degeneration and prolong survival in patients with ALS. nih.gov

Potential in Parkinson's Disease and Alzheimer's Disease

Oxidative stress is a key factor in the pathogenesis of several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. The brain's high consumption of oxygen and glucose, coupled with its limited antioxidant defense capacity, makes it particularly susceptible to oxidative damage. acgpubs.org Derivatives of this compound, such as edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), have demonstrated significant neuroprotective effects. mdpi.comnih.gov

Edaravone, a potent free radical scavenger, has shown promise in mitigating the oxidative damage associated with these conditions. mdpi.comnih.gov Research indicates that edaravone can reduce neuronal damage and improve cognitive deficits in animal models of Alzheimer's disease. nih.gov Specifically, treatment with edaravone has been found to improve cognitive damage, restore levels of antioxidants like reduced glutathione, and decrease markers of oxidative stress such as malondialdehyde. nih.gov Furthermore, it has been observed to reduce the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. nih.gov

Studies have also explored the potential of other pyrazoline derivatives in the context of neurodegenerative diseases. For instance, certain 1-N-substituted thiocarbamoyl-3-phenyl-5-thienyl-2-pyrazoline derivatives have been identified as inhibitors of both monoamine oxidase-B (MAO-B) and cholinesterases, enzymes that are key targets in the treatment of Parkinson's and Alzheimer's diseases. nih.gov

The neuroprotective effects of these compounds are often attributed to their ability to modulate signaling pathways involved in oxidative stress response, such as the Nrf2 pathway. nih.gov Edaravone treatment has been shown to reverse the downregulation of Nrf2, a key regulator of antioxidant defense. nih.gov

Table 1: Investigated this compound Derivatives in Neurodegenerative Disease Research

| Derivative Name | Investigated Disease(s) | Key Research Findings |

| Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) | Alzheimer's Disease, Parkinson's Disease | Acts as a free radical scavenger, reduces oxidative stress, improves cognitive function in animal models, and decreases tau hyperphosphorylation. mdpi.comnih.govnih.gov |

| 1-N-substituted thiocarbamoyl-3-phenyl-5-thienyl-2-pyrazoline derivatives | Alzheimer's Disease, Parkinson's Disease | Inhibit both MAO-B and cholinesterases, suggesting a dual therapeutic potential. nih.gov |

| 3-Aryl-1-phenyl-1H-pyrazole derivatives | Alzheimer's Disease | Exhibit inhibitory activity against both acetylcholinesterase and monoamine oxidase. nih.gov |

Other Biological Activities

Beyond their neuroprotective properties, derivatives of this compound have been investigated for a range of other biological activities.

While the primary focus of research has been on other areas, the potential effects of pyrazole derivatives on gastric secretion have been noted in broader studies of their pharmacological profiles.

The therapeutic potential of pyrazole derivatives extends to metabolic disorders. Research has indicated that certain pyrazole derivatives possess antidiabetic and hypoglycemic properties, suggesting their potential utility in the management of diabetes. nih.gov

Several pyrazole derivatives have demonstrated significant activity against Leishmania major, the parasite responsible for leishmaniasis. nih.gov In one study, a series of pyrazole and pyrano[2,3-c]pyrazole derivatives were synthesized and evaluated for their antileishmanial effects. Several of these compounds exhibited potent activity, with some showing greater efficacy than the standard drug, Glucantime. nih.gov For example, compounds P12 and P14 showed IC50 values of 34.79 and 38.51 μg/mL, respectively. nih.gov

Further research into pyrazolylpyrazoline derivatives has revealed dual-acting potential as both antimalarial and antileishmanial agents. nih.gov Specific substitutions on the pyrazoline ring were found to influence the biological activity, highlighting the importance of the molecular structure in determining the therapeutic effect. nih.gov

Table 2: Antileishmanial Activity of Selected Pyrazole Derivatives

| Compound | Target Organism | IC50 (µg/mL) |

| P1 | Leishmania major | 35.53 nih.gov |

| P5 | Leishmania major | 36.79 nih.gov |

| P8 | Leishmania major | 37.40 nih.gov |

| P12 | Leishmania major | 34.79 nih.gov |

| P14 | Leishmania major | 38.51 nih.gov |

| Glucantime (Standard) | Leishmania major | 97.31 nih.gov |

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in various diseases.

Monoamine Oxidase (MAO) Inhibition: A series of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been shown to be effective and reversible inhibitors of monoamine oxidases. tandfonline.com These compounds displayed a degree of selectivity towards bovine serum amine oxidase, with their inhibitory activity influenced by the substituents on the phenyl ring. tandfonline.com Additionally, certain 1-N-substituted thiocarbamoyl-3-phenyl-5-thienyl-2-pyrazoline derivatives have been identified as selective and irreversible MAO-B inhibitors. nih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition: While direct inhibition of LRRK2 by this compound derivatives is an emerging area of research, the broader class of pyrazole derivatives has been explored for kinase inhibitory activity. For instance, 3-phenyl-1H-5-pyrazolylamine-based derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase-3 (FLT3). nih.gov This suggests the potential for designing pyrazole-based compounds that can selectively target other kinases like LRRK2, which is a significant target in Parkinson's disease research.

Applications in Advanced Materials and Chemo Sensing

Use as Precursors for Dyes and Pigments

1-methyl-3-phenyl-1H-pyrazol-5-ol, often referred to by its tautomeric name 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, is a significant coupling component in the synthesis of azo and bisazo dyes. researchgate.net These dyes are produced through an azo coupling reaction where the pyrazolone (B3327878) derivative reacts with various diazotized arylamines and diamines. researchgate.net The resulting dyes exhibit a range of colors and are noted for their good fastness properties when applied to substrates like wool or polyamide fibers.

The synthesis process involves the diazotization of an aromatic amine, which is then coupled with the pyrazolone compound. researchgate.net Spectroscopic analysis, including FTIR and NMR, has confirmed the existence of both azo and hydrazo tautomeric forms of these dyes in the solid and liquid states, respectively. researchgate.net This tautomerism can influence the color and properties of the final dye.

A wide array of synthetic dyes are derived from this pyrazolone precursor, highlighting its industrial importance. dyestuffintermediates.com These include various classes of dyes such as disperse, mordant, solvent, acid, and direct dyes, as well as pigments. dyestuffintermediates.com For instance, it is a key intermediate for dyes like C.I. Acid Red 357 and C.I. Pigment Yellow 10. dyestuffintermediates.com

Table 1: Examples of Dyes Derived from this compound

| Dye Class | Example Dye Name/C.I. Number |

| Acid Dyes | Acid Orange 56, Acid Red 357, Acid Yellow 121 |

| Disperse Dyes | Disperse Yellow 60, Disperse Orange 70 |

| Mordant Dyes | Mordant Orange 29, Mordant Red 17, Mordant Yellow 30 |

| Pigments | Pigment Orange 13, Pigment Red 41, Pigment Yellow 10 |

| Solvent Dyes | Solvent Orange 5, Solvent Red 8, Solvent Yellow 16 |

| Direct Dyes | Direct Yellow 14, Direct Blue 135 |

| This table is not exhaustive but provides a representative list of the diverse range of dyes synthesized using this compound as a precursor. dyestuffintermediates.com |

Applications in Fluorescent Substances

Derivatives of pyrazolone compounds are utilized in the creation of fluorescent materials. While direct applications of this compound as a fluorescent substance are part of broader research into pyrazolone-based dyes, related structures have shown notable fluorescence. For example, new azo dyes synthesized by coupling luminol (B1675438) with pyrazolone derivatives, such as 1-(4-sulfophenyl)-3-methyl-5-pyrazolone, have been developed and characterized for their spectroscopic properties. ekb.eg These studies provide a basis for the potential development of fluorescent probes and materials from the this compound scaffold. The inherent conjugation and the possibility of forming extensive π-systems upon derivatization are key to their potential fluorescence.

Chelating Agents and Metal Ion Extraction/Separation

The C-acylated derivatives of 3-methyl-1-phenyl-pyrazol-5-one have demonstrated significant utility as chelating agents for the extraction and separation of metal ions. rsc.org The introduction of an aroyl group at the C-4 position of the pyrazolone ring creates a β-diketone-like structure that can effectively form stable complexes with a variety of metal ions. rsc.org

The synthesis of these chelating agents is typically achieved through the regioselective C-acylation of the starting pyrazolone with various aroyl chlorides. rsc.org The resulting 4-aroyl-3-methyl-1-phenyl-pyrazol-5-ones have shown a strong ability to form complexes and extract metal ions from aqueous solutions into an organic phase. rsc.org This property is valuable in hydrometallurgy and analytical chemistry for the selective separation and determination of metals.

Table 2: Research Findings on Acylated Pyrazolone Derivatives for Metal Extraction

| Acylating Agent Used | Resulting Chelating Agent | Application |

| 4-Methylbenzoyl chloride | 4-(4-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | Metal ion extraction and separation |

| 4-Fluorobenzoyl chloride | 4-(4-fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | Metal ion extraction and separation |

| 4-Phenylbenzoyl chloride | 4-(4-phenylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | Metal ion extraction and separation |

| 4-Trifluoromethylbenzoyl chloride | 4-(4-trifluoromethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | Metal ion extraction and separation |

| Data sourced from a laboratory experiment focused on the synthesis and application of C-acylated pyrazolones as extractants. rsc.org |

Functional Materials with Photochromic Behavior

This compound serves as a foundational precursor for the synthesis of more complex molecules exhibiting photochromic properties. Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra.

A key intermediate derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.com This aldehyde is synthesized via the Vilsmeier-Haack reaction. mdpi.com It can then be used in multi-component reactions to create complex heterocyclic systems, such as 1,3-diazabicyclo[3.1.0]hex-3-enes. mdpi.com These resulting compounds have been shown to display interesting photochromic behavior in both the crystalline state and in solution, changing color upon exposure to light. mdpi.com This makes them promising candidates for applications in optical switches, data storage, and smart materials.

Q & A

Q. What are the established synthetic routes for 1-methyl-3-phenyl-1H-pyrazol-5-ol, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via cyclocondensation of β-diketones or β-ketoesters with substituted hydrazines. For example, a modified Baker-Venkataram rearrangement followed by refluxing with phenylhydrazine in ethanol and acetic acid yields pyrazole derivatives . Key factors include:

- Solvent choice : Ethanol/acetic acid mixtures enhance cyclization efficiency.

- Stoichiometry : Excess hydrazine (1.2–1.5 equivalents) improves yield by minimizing side reactions.

- Temperature : Prolonged reflux (6–8 hours) ensures complete ring closure.

Purification via silica gel chromatography or recrystallization (e.g., ethanol) is critical for isolating high-purity crystals (reported yields: 45–60%) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- NMR : -NMR identifies substituent positions (e.g., methyl at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–7.8 ppm) .

- FTIR : Stretching vibrations for -OH (3200–3400 cm) and C=N (1520–1570 cm) confirm functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 200–220) validate molecular weight .

Contradictions in data (e.g., unexpected splitting in NMR) are resolved via X-ray crystallography, which provides definitive bond angles and torsion angles .

Q. How does the compound’s solubility and stability impact experimental design?

- Solubility : Limited solubility in water but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. Pre-saturation studies are recommended for reaction optimization .

- Stability : Degrades under prolonged UV exposure or acidic conditions. Storage in amber vials at 4°C is advised .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (e.g., using SHELX programs) provides:

- Dihedral angles : Between pyrazole and substituent rings (e.g., 16.83° for methoxyphenyl groups) .

- Hydrogen bonding : O-H···N interactions stabilize crystal packing (bond length: ~2.8 Å) .

- Torsional strain : Methyl groups induce steric hindrance, affecting planarity .

Refinement protocols (riding models for H-atoms, displacement parameters) ensure accuracy in density functional theory (DFT)-computed structures .

Q. What strategies optimize the compound’s bioactivity through functionalization?

- Fluorination : Introducing trifluoromethyl groups enhances metabolic stability and binding affinity (e.g., via electrophilic substitution) .

- Heterocyclic fusion : Triazolothiadiazine hybrids (synthesized via cyclocondensation with thiosemicarbazides) show improved antimicrobial activity .

- Coordination chemistry : Pyrazole N-atoms act as ligands for transition metals (e.g., Cu), enabling catalytic or therapeutic applications .

Q. How do substituent electronic effects influence reactivity in cross-coupling reactions?

- Electron-withdrawing groups (EWGs) : Nitro or trifluoromethyl substituents activate the pyrazole ring for Suzuki-Miyaura couplings (e.g., with aryl boronic acids) .

- Electron-donating groups (EDGs) : Methoxy groups deactivate the ring, requiring harsher conditions (e.g., Pd(OAc)/PPh, 100°C) .

DFT calculations (e.g., HOMO-LUMO gaps) predict regioselectivity in electrophilic attacks .

Q. What analytical methods validate the compound’s role in multi-step synthetic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products